molecular formula C10H10O2S B13227290 Methyl 3-(phenylsulfanyl)prop-2-enoate

Methyl 3-(phenylsulfanyl)prop-2-enoate

Cat. No.: B13227290
M. Wt: 194.25 g/mol
InChI Key: QUAKEDHQWSXVJX-BQYQJAHWSA-N
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Description

Methyl 3-(phenylsulfanyl)prop-2-enoate is an α,β-unsaturated ester characterized by a phenylsulfanyl (-SPh) substituent at the β-position of the propenoate backbone. Computational tools like SHELX and WinGX are critical for determining and validating the crystal structures of such compounds, ensuring accurate geometric and electronic property analysis .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

methyl (E)-3-phenylsulfanylprop-2-enoate

InChI

InChI=1S/C10H10O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

QUAKEDHQWSXVJX-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)/C=C/SC1=CC=CC=C1

Canonical SMILES

COC(=O)C=CSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylsulfanyl)prop-2-enoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(phenylsulfanyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(phenylsulfanyl)prop-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent Purity (CAS) Key Features
Methyl 3-(phenylsulfanyl)prop-2-enoate C₁₀H₁₀O₂S 194.25* Phenylsulfanyl (β) Conjugated system, electron-rich SPh group
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 4-Nitrophenyl (β) 95% Electron-withdrawing nitro group
(2E)-3-[4-(2-Chloroacetamido)phenyl]prop-2-enoate C₁₃H₁₄ClNO₃ 267.71 4-Chloroacetamido (β) 95% Polar chloroacetamido substituent
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate C₁₈H₁₅N₃O₅S 385.39 Quinazolinone-linked sulfanyl Extended aromatic system, nitro group
3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate C₁₆H₁₄O₄ 270.28 3-Hydroxy-2-phenoxy (α) Phenolic hydroxyl, steric bulk

Substituent Effects on Reactivity and Properties

  • In contrast, the 4-nitrophenyl substituent () is strongly electron-withdrawing, which could increase electrophilicity and susceptibility to Michael additions . The chloroacetamido group () introduces polarity and hydrogen-bonding capability, likely improving solubility in polar solvents compared to the hydrophobic SPh group .
  • Steric and Geometric Considerations: The quinazolinone-linked sulfanyl derivative () features a bulky aromatic heterocycle, which may restrict rotation around the C-S bond and influence crystal packing or biological activity .
  • Biological and Synthetic Relevance: Compounds with chloroacetamido or nitro groups () are often intermediates in drug synthesis, targeting enzymes via covalent bonding or nitro-reduction pathways. The quinazolinone moiety () is prevalent in kinase inhibitors, suggesting that its analog might exhibit pharmacological activity .

Structural Validation and Computational Tools

Accurate structural determination is critical for comparing these compounds. Programs like SHELX and WinGX () enable precise refinement of crystallographic data, ensuring reliable bond-length and angle measurements. For example, the quinazolinone derivative’s structure () was likely validated using such tools, confirming the spatial arrangement of its complex substituents .

Research Findings and Gaps

  • Key Observations: Substituent identity significantly impacts electronic properties, solubility, and reactivity.
  • Future Directions :

    • Experimental studies comparing reaction kinetics or biological activity are needed.
    • Computational modeling (e.g., DFT calculations) could further elucidate substituent effects on electronic structure.

Biological Activity

Methyl 3-(phenylsulfanyl)prop-2-enoate, also known as phenylthioacrylate, is an organic compound characterized by its unique structure that includes a phenylsulfanyl group attached to a prop-2-enoate backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2SC_{11}H_{12}O_2S. Its structure features a double bond between the second and third carbon atoms, which contributes to its reactivity and biological activity. The presence of the phenylsulfanyl group enhances its chemical properties, making it a subject of interest in medicinal applications.

Biological Activities

Recent studies have indicated that this compound exhibits several biological activities:

1. Antioxidant Properties
Research suggests that this compound has the ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity
Preliminary investigations have shown that this compound may possess antimicrobial effects against certain pathogens. This makes it a candidate for further exploration in pharmaceutical applications aimed at treating infections.

3. Anti-inflammatory Effects
Some studies indicate that the compound may modulate inflammatory pathways, although more research is needed to establish these effects conclusively. This potential could position it as a therapeutic agent in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways within biological systems. The phenylsulfanyl group can undergo various chemical transformations (oxidation or reduction), leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in certain cell types.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Methyl 3-(methylthio)prop-2-enoateContains a methylthio groupDifferent solubility and reactivity patterns
Methyl 3-(benzylthio)prop-2-enoateSubstituted with a benzylthio groupPotentially greater lipophilicity
Methyl 3-(chlorophenylthio)prop-2-enoateContains a chlorophenylthio groupEnhanced antimicrobial activity due to halogen effects

The distinct phenylsulfanyl substitution imparts unique electronic and steric effects that influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity Study : A study evaluated the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, demonstrating significant antioxidant capacity comparable to standard antioxidants.
  • Antimicrobial Efficacy : In vitro tests against various bacterial strains showed that this compound exhibited inhibitory effects, suggesting potential as an antimicrobial agent.
  • Inflammation Modulation : Research focusing on inflammatory pathways indicated that this compound could inhibit pro-inflammatory cytokines in cell cultures, hinting at its therapeutic potential in managing inflammation-related conditions.

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